molecular formula C17H16ClN3O2 B13880913 Tert-butyl 2-(6-chloropyrimidin-4-yl)indole-1-carboxylate

Tert-butyl 2-(6-chloropyrimidin-4-yl)indole-1-carboxylate

Cat. No.: B13880913
M. Wt: 329.8 g/mol
InChI Key: YSOAMYPGNWBDDH-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-chloropyrimidin-4-yl)indole-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-chloropyrimidin-4-yl)indole-1-carboxylate typically involves the reaction of 6-chloropyrimidine with an indole derivative. One common method involves the use of tert-butyl chloroformate as a protecting group for the carboxylate functionality. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through nucleophilic substitution, followed by deprotection to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-chloropyrimidin-4-yl)indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(6-chloropyrimidin-4-yl)indole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-chloropyrimidin-4-yl)indole-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects. The indole moiety is known to interact with a variety of biological targets, which may contribute to the compound’s observed activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(6-chloropyrimidin-4-yl)indole-1-carboxylate is unique due to the presence of both an indole and a pyrimidine ring in its structure. This combination of functional groups provides a unique set of chemical and biological properties that can be exploited in various research applications .

Properties

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

tert-butyl 2-(6-chloropyrimidin-4-yl)indole-1-carboxylate

InChI

InChI=1S/C17H16ClN3O2/c1-17(2,3)23-16(22)21-13-7-5-4-6-11(13)8-14(21)12-9-15(18)20-10-19-12/h4-10H,1-3H3

InChI Key

YSOAMYPGNWBDDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C3=CC(=NC=N3)Cl

Origin of Product

United States

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